molecular formula C7H8N2O B14257302 1H,3H-[1,3]Oxazolo[3,4-a][1,4]diazepine CAS No. 394249-65-1

1H,3H-[1,3]Oxazolo[3,4-a][1,4]diazepine

Cat. No.: B14257302
CAS No.: 394249-65-1
M. Wt: 136.15 g/mol
InChI Key: VCGMUFQBKCRWMS-UHFFFAOYSA-N
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Description

1H,3H-[1,3]Oxazolo[3,4-a][1,4]diazepine is a fused, bicyclic heterocyclic compound of significant interest in medicinal chemistry and neuroscience research. This structure is part of a broader class of oxazolo-fused nitrogen heterocycles that are recognized as valuable scaffolds in the development of biologically active molecules . While specific pharmacological data for this exact compound may be limited, its core structure is closely related to advanced pharmacological tools, particularly neuropeptide S receptor (NPSR) antagonists . NPSR is a G protein-coupled receptor that modulates critical neurobiological functions, including anxiety, stress, locomotion, and drug-seeking behavior . Consequently, antagonists of this receptor are being investigated for their potential in treating substance abuse disorders, representing an urgent need for new therapeutic approaches . Researchers can utilize this high-quality compound for probing the NPSergic system, conducting structure-activity relationship (SAR) studies, and as a synthetic intermediate for building more complex molecular architectures. The compound is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

394249-65-1

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

1,3-dihydro-[1,3]oxazolo[3,4-a][1,4]diazepine

InChI

InChI=1S/C7H8N2O/c1-2-8-4-7-5-10-6-9(7)3-1/h1-4H,5-6H2

InChI Key

VCGMUFQBKCRWMS-UHFFFAOYSA-N

Canonical SMILES

C1C2=CN=CC=CN2CO1

Origin of Product

United States

Synthetic Methodologies for 1h,3h Oxazolo 3,4 a Diazepine

Retrosynthetic Analysis of the 1H,3H-Oxazolo[3,4-a]diazepine Core

A retrosynthetic analysis of the 1H,3H- researchgate.netmdpi.comOxazolo[3,4-a] researchgate.netfigshare.comdiazepine (B8756704) core suggests several plausible disconnection points. A primary disconnection across the C-N and C-O bonds of the oxazolidine (B1195125) ring would lead to a substituted 1,4-diazepine precursor. This precursor would contain a side chain with a hydroxyl and an amino group, primed for cyclization. Further disconnection of the 1,4-diazepine ring could then lead to simpler, acyclic building blocks. An alternative strategy would involve the initial formation of the oxazolidine ring followed by the annulation of the diazepine ring. The choice of strategy would largely depend on the availability of starting materials and the desired substitution pattern on the final molecule.

Classical Cyclization Approaches to the Oxazolo[3,4-a]diazepine Ring System

Classical cyclization methods remain a cornerstone in the synthesis of heterocyclic compounds. These approaches typically involve the formation of one or more rings in the final steps of the synthesis through intramolecular reactions.

N-Alkylation and Intramolecular Cyclocondensation Strategies

A plausible route to the 1H,3H-Oxazolo[3,4-a] researchgate.netfigshare.comdiazepine core involves an initial N-alkylation of a pre-formed 1,4-diazepine derivative. For instance, a 1,4-diazepine bearing a secondary amine could be alkylated with a suitable electrophile containing a masked or protected hydroxyl group. Subsequent deprotection and intramolecular cyclocondensation, likely under acidic or basic conditions, would then furnish the fused oxazolidine ring. The regioselectivity of the initial N-alkylation can be a critical factor, and solvent choice may play a significant role in directing the alkylation to the desired nitrogen atom. nih.gov

Starting MaterialAlkylating AgentExpected Intermediate
Substituted 1,4-diazepine2-bromoethanolN-(2-hydroxyethyl)-1,4-diazepine

Ring-Closing Reactions Involving Heteroatom Nucleophiles

Ring-closing reactions are fundamental to the formation of cyclic structures. In the context of the 1H,3H-Oxazolo[3,4-a] researchgate.netfigshare.comdiazepine system, an intramolecular reaction involving heteroatom nucleophiles would be a key step. For example, a suitably functionalized acyclic precursor containing both an amino and a hydroxyl group could undergo a tandem cyclization to form both rings in a single synthetic operation. Alternatively, a pre-formed oxazolidine ring with appropriate side chains could undergo an intramolecular amination to close the diazepine ring. The efficiency of such ring-closing reactions can often be enhanced by employing high-dilution conditions to favor intramolecular over intermolecular processes. The synthesis of related fused heterocycles has been achieved using ruthenium-mediated isomerization followed by ring-closing metathesis, a strategy that could potentially be adapted. core.ac.uk

Transition-Metal Catalyzed Synthesis of 1H,3H-Oxazolo[3,4-a]diazepine

Modern synthetic organic chemistry heavily relies on transition-metal catalysis to achieve efficient and selective bond formations. The construction of the 1H,3H-Oxazolo[3,4-a] researchgate.netfigshare.comdiazepine scaffold could benefit from these powerful methodologies.

Cross-Coupling Methodologies for Ring Annulation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-N and C-O bonds, which are essential for the construction of the target heterocycle. mdpi.comresearchgate.net A potential strategy could involve an intramolecular Buchwald-Hartwig amination or etherification reaction. For instance, a precursor containing an appropriately positioned aryl or vinyl halide and a nucleophilic nitrogen or oxygen atom could undergo cyclization in the presence of a palladium catalyst to form one of the rings of the target molecule. The synthesis of functionalized 1,4-benzodiazepines has been achieved via a copper-catalyzed intramolecular C-N bond coupling, a method that could be explored for the formation of the diazepine ring in the target system. nih.gov

Precursor TypeCatalyst SystemExpected Reaction
N-(2-haloaryl)aminoethanol derivativePd(OAc)₂ / LigandIntramolecular C-N coupling
O-(2-haloaryl)ethylamine derivativeCuI / LigandIntramolecular C-O coupling

C-H Functionalization Approaches to Substituted Scaffolds

Direct C-H functionalization has emerged as an atom-economical and efficient strategy for the synthesis and modification of complex molecules. figshare.com A rhodium(III)-catalyzed C-H activation approach has been successfully employed for the synthesis of 2,3-benzodiazepines. acs.org A similar strategy could be envisioned for the synthesis of the 1H,3H-Oxazolo[3,4-a] researchgate.netfigshare.comdiazepine core, where a directing group could facilitate the C-H activation and subsequent annulation with a suitable coupling partner. This approach would allow for the late-stage introduction of substituents onto the heterocyclic framework, providing access to a diverse range of derivatives. The development of C-H functionalization methods for benzodiazepines and other privileged scaffolds highlights the potential of this strategy. figshare.comnih.gov

SubstrateCatalystCoupling PartnerPotential Outcome
Substituted Oxazolidine with a directing group[RhCp*Cl₂]₂DiazoketoesterAnnulation to form the diazepine ring
Substituted Diazepine with a directing groupPd(OAc)₂Alkene/AlkyneAnnulation to form the oxazolidine ring

Organocatalytic and Biocatalytic Pathways Towards the 1H,3H-Oxazolo[3,4-a]diazepine Structure

A comprehensive review of the scientific literature indicates that specific examples of organocatalytic or biocatalytic routes for the direct synthesis of the 1H,3H- nih.govnih.govOxazolo[3,4-a] nih.govresearchgate.netdiazepine core structure are not extensively documented. These fields, while rapidly advancing in asymmetric synthesis and green chemistry, have yet to be widely applied to this particular heterocyclic family. Research in organocatalysis has demonstrated success in synthesizing related benzodiazepine (B76468) structures through mechanisms like enamine or iminium ion activation, but direct extrapolation to the fused oxazolo-diazepine system is not established. Similarly, biocatalytic methods employing enzymes for selective transformations are underexplored for this specific scaffold.

Stereoselective Synthesis of Enantiopure 1H,3H-Oxazolo[3,4-a]diazepine Derivatives

The creation of enantiomerically pure molecules is critical for pharmaceutical applications. While direct stereoselective syntheses for the 1H,3H- nih.govnih.govOxazolo[3,4-a] nih.govresearchgate.netdiazepine ring are not widely reported, research on closely analogous systems provides significant insight into achieving stereochemical control. A notable study details the stereoselective formation of tetrahydro-6H-benzo[e] nih.govresearchgate.netoxazino[4,3-a] nih.govresearchgate.netdiazepine-6,12(11H)-diones, a scaffold sharing the key [4,3-a] nih.govresearchgate.netdiazepine fusion. nih.gov This synthesis demonstrates a robust method for controlling the configuration of the critical C12a stereocenter with full retention of configuration. nih.gov

Chiral Auxiliaries and Asymmetric Induction in Cyclization

A key strategy for inducing stereoselectivity involves the use of chiral building blocks derived from the chiral pool. In the synthesis of the analogous benzo[e] nih.govresearchgate.netoxazino[4,3-a] nih.govresearchgate.netdiazepine-6,12-diones, the entire process begins with a polymer-supported, enantiopure amino acid, Ser(tBu)-OH. nih.gov This readily available chiral starting material embeds the stereochemical information into the linear precursor from the outset.

The multi-step solid-phase synthesis proceeds to build a linear peptide-like intermediate. The crucial cyclization step occurs late in the sequence, after cleavage from the resin. The inherent chirality of the serine-derived backbone directs the formation of the final tricyclic structure, ensuring that the stereocenter established at the beginning is preserved in the final product. nih.gov This substrate-controlled approach effectively uses the starting material as the source of asymmetry, guiding the stereochemical outcome of the cyclization.

Asymmetric Catalysis for Stereocenter Construction

In addition to using chiral substrates, stereocenters can be established through asymmetric catalytic reactions. The synthesis of the benzo[e] nih.govresearchgate.netoxazino[4,3-a] nih.govresearchgate.netdiazepine-6,12-diones incorporates a key stereoselective reduction step. nih.gov After the linear intermediate is cleaved from the solid support, a trifluoroacetic acid-mediated reduction using triethylsilane is performed. nih.gov This step is critical for setting one of the stereocenters and proceeds with high stereoselectivity. Subsequent catalytic hydrogenation of a nitro group to an amine is followed by the final intramolecular cyclization to yield the target heterocyclic system. nih.gov The combination of a chiral pool starting material and a stereoselective reduction step ensures the high enantiopurity of the final products. nih.gov

The table below summarizes the key findings from the stereoselective synthesis of the related benzo[e] nih.govresearchgate.netoxazino[4,3-a] nih.govresearchgate.netdiazepine-6,12-diones. nih.gov

Key StrategyDescriptionReagents/ConditionsOutcome
Chiral Pool Starting MaterialUse of polymer-supported Ser(tBu)-OH to introduce chirality.Solid-Phase Peptide Synthesis (SPPS)Incorporation of a defined stereocenter from the beginning of the synthesis.
Stereoselective ReductionReduction of an intermediate following cleavage from the resin.Triethylsilane, Trifluoroacetic acid (TFA)Stereoselective formation of a key bond.
Final CyclizationCatalytic hydrogenation of a nitro group followed by intramolecular cyclization.H2, Pd/CFormation of the final tricyclic product with full retention of configuration at the C12a stereocenter.

Flow Chemistry and Continuous Processing for 1H,3H-Oxazolo[3,4-a]diazepine Synthesis

The application of flow chemistry and continuous processing offers significant advantages in terms of safety, scalability, and efficiency for the synthesis of complex molecules. However, a review of the current literature did not identify specific reports on the synthesis of the 1H,3H- nih.govnih.govOxazolo[3,4-a] nih.govresearchgate.netdiazepine structure using these techniques. While the continuous flow synthesis of simpler benzodiazepines like diazepam has been successfully developed, the translation of these methods to more complex, fused heterocyclic systems such as the target compound remains an area for future research.

Reaction Chemistry and Functionalization of 1h,3h Oxazolo 3,4 a Diazepine

Electrophilic Aromatic Substitution Reactions on the Fused Rings

The 1H,3H- dnu.dp.uarsc.orgOxazolo[3,4-a] dnu.dp.uanih.govdiazepine (B8756704) system presents two key areas for potential electrophilic aromatic substitution: the oxazole (B20620) ring and any fused aromatic ring that may be part of the diazepine moiety (as in a benzodiazepine (B76468) derivative).

The oxazole ring is generally considered to be electron-rich, yet its reactivity towards electrophiles is modest. dnu.dp.uavu.ltresearchgate.net Electrophilic substitution on an unsubstituted oxazole ring is predicted to occur preferentially at the C5 position, which is the most electron-rich carbon. vu.ltresearchgate.net The presence of electron-donating groups on the oxazole ring would further activate it towards electrophilic attack. dnu.dp.uaresearchgate.net Common electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions would likely require forcing conditions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

ReactionReagentPredicted Major Product
NitrationHNO₃/H₂SO₄Substitution on the fused benzene (B151609) ring
BrominationBr₂/FeBr₃Substitution on the fused benzene ring
Friedel-Crafts AcylationRCOCl/AlCl₃Substitution on the fused benzene ring

Nucleophilic Additions and Substitutions within the Diazepine Moiety

The diazepine moiety of the 1H,3H- dnu.dp.uarsc.orgOxazolo[3,4-a] dnu.dp.uanih.govdiazepine system contains several sites susceptible to nucleophilic attack. The imine-like character of certain bonds within the diazepine ring, particularly in unsaturated derivatives, makes them targets for nucleophilic addition. For instance, organometallic reagents or hydrides could potentially add across a C=N bond within the seven-membered ring.

Nucleophilic substitution reactions within the diazepine ring are less common unless a suitable leaving group is present. However, in fused systems like benzodiazepines, nucleophilic attack can lead to ring-opening or rearrangement reactions, as discussed in a later section. The lactam carbonyl group, if present in a diazepinone derivative, is a classic site for nucleophilic attack, though this often leads to ring opening rather than simple substitution.

Oxidation and Reduction Chemistry of the 1H,3H-Oxazolo[3,4-a]diazepine Core

The oxidation and reduction of the 1H,3H- dnu.dp.uarsc.orgOxazolo[3,4-a] dnu.dp.uanih.govdiazepine core can be predicted by considering the individual ring systems. The oxazole ring is susceptible to oxidation, which can lead to ring cleavage. dnu.dp.ua

The diazepine ring, particularly if it contains imine or lactam functionalities, can undergo reduction. The lactam carbonyl in a diazepinone can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride. Imine bonds within the diazepine ring can be selectively reduced to amines using reagents such as sodium borohydride. Studies on 1,5-benzodiazepine oximes have shown that they can be enzymatically oxidized by peroxidases. vu.ltvu.lt

Table 2: Predicted Oxidation and Reduction Reactions

Reaction TypeReagentPotential Outcome
OxidationKMnO₄, O₃Cleavage of the oxazole ring
Reduction of LactamLiAlH₄Reduction of carbonyl to methylene in diazepinone
Reduction of ImineNaBH₄Reduction of C=N to CH-NH in diazepine ring

Derivatization at Peripheral Positions of the Oxazolodiazepine Scaffold

Amidation and Esterification Reactions

Amidation and esterification reactions require the presence of a carboxylic acid or its derivative on the 1H,3H- dnu.dp.uarsc.orgOxazolo[3,4-a] dnu.dp.uanih.govdiazepine scaffold. Synthesis of such functionalized derivatives would likely involve starting materials already bearing these groups. Once a carboxylic acid derivative is in place, standard organic synthesis methods can be employed for amidation and esterification. For instance, the carboxylic acid could be activated with reagents like thionyl chloride or a carbodiimide, followed by reaction with an amine or alcohol to form the corresponding amide or ester.

Halogenation and Subsequent Cross-Coupling Reactions

Halogenation of the 1H,3H- dnu.dp.uarsc.orgOxazolo[3,4-a] dnu.dp.uanih.govdiazepine scaffold provides a versatile handle for further functionalization through cross-coupling reactions. Halogenation can be directed to either the oxazole ring or a fused benzene ring.

Direct halogenation of 1,4-benzodiazepinones using N-halosuccinimides (NXS) has been shown to occur on the central aromatic ring. nih.govresearchgate.net Palladium-catalyzed C-H activation can also be used for regioselective halogenation of the phenyl side chain of certain benzodiazepines. nih.govresearchgate.net

Once halogenated, the oxazolodiazepine scaffold can undergo various palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions. nih.govnih.govwikipedia.org These reactions allow for the introduction of a wide range of substituents, including alkyl, aryl, and vinyl groups, significantly expanding the chemical diversity of the scaffold.

Table 3: Examples of Cross-Coupling Reactions on Related Halogenated Heterocycles

ReactionCatalystCoupling PartnerProduct Type
Suzuki CouplingPd(PPh₃)₄Arylboronic acidAryl-substituted derivative
Stille CouplingPd(PPh₃)₄OrganostannaneAlkyl-, vinyl-, or aryl-substituted derivative

Ring-Opening and Rearrangement Reactions of the 1H,3H-Oxazolo[3,4-a]diazepine System

The fused 1H,3H- dnu.dp.uarsc.orgOxazolo[3,4-a] dnu.dp.uanih.govdiazepine system is susceptible to ring-opening and rearrangement reactions, particularly under acidic or basic conditions. The oxazole ring can be opened by nucleophiles, leading to the formation of other heterocyclic systems. dnu.dp.ua

The diazepine ring, especially in benzodiazepine derivatives, is known to undergo various rearrangements. Acid-catalyzed rearrangements of 1,2-diazepines can lead to the formation of pyrazoles and pyridines. cdnsciencepub.com The oxazolidine (B1195125) ring in oxazolam, a related oxazolo-benzodiazepine, undergoes ring-opening and closing reactions in acidic and basic media. jst.go.jp Furthermore, fused azetidine-benzodiazepine systems have been shown to undergo ring-opening of the strained four-membered ring upon activation. nih.gov It is plausible that the 1H,3H- dnu.dp.uarsc.orgOxazolo[3,4-a] dnu.dp.uanih.govdiazepine system could undergo analogous transformations, potentially leading to novel heterocyclic scaffolds. For instance, acid treatment of substituted bicyclic and tricyclic oxazolo[4,5-d]-1,2,3-triazole systems has been shown to cause ring expansions and contractions. rsc.org

Information regarding "1H,3H- researchgate.netnih.govOxazolo[3,4-a] researchgate.netnih.govdiazepine" is currently unavailable in the public domain.

Extensive research has been conducted to gather information on the reaction chemistry, specifically focusing on heterocycle annulation and fusion related to the chemical compound 1H,3H- researchgate.netnih.govOxazolo[3,4-a] researchgate.netnih.govdiazepine. Unfortunately, no scholarly articles, patents, or other scientific literature detailing these specific reactions for this particular heterocyclic system could be located.

The search for relevant data was thorough, but yielded no research findings on the annulation or fusion of other heterocyclic rings to the 1H,3H- researchgate.netnih.govOxazolo[3,4-a] researchgate.netnih.govdiazepine core structure. Consequently, the requested article, which was to be strictly focused on this topic, cannot be generated at this time due to the absence of foundational research data.

Further investigation into the synthesis and reactivity of this specific oxazolo-diazepine system is required before a detailed analysis of its functionalization through heterocycle annulation and fusion can be provided.

Structural and Conformational Analysis of 1h,3h Oxazolo 3,4 a Diazepine

Crystal Structure Determination of 1H,3H-researchgate.netmdpi.comOxazolo[3,4-a]researchgate.netnih.govdiazepine and its Analogs

The definitive method for determining the solid-state structure of a molecule is single-crystal X-ray diffraction. This technique would provide precise measurements of bond lengths, bond angles, and torsion angles, defining the exact three-dimensional arrangement of atoms in the crystal lattice. Data from such an analysis would be presented in a crystallographic information file (CIF) and would include key parameters such as unit cell dimensions, space group, and atomic coordinates. Without such a study on 1H,3H- researchgate.netmdpi.comOxazolo[3,4-a] researchgate.netnih.govdiazepine (B8756704), no factual data on its crystal structure can be provided.

Conformational Preferences and Dynamics of the Diazepine Ring

The seven-membered diazepine ring is known to be flexible and can adopt various conformations, such as boat, twist-boat, and chair forms. The fusion of the oxazole (B20620) ring to the diazepine core in 1H,3H- researchgate.netmdpi.comOxazolo[3,4-a] researchgate.netnih.govdiazepine would introduce significant conformational constraints. The study of its conformational preferences would likely involve a combination of experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy (including NOE experiments), and computational modeling (e.g., Density Functional Theory - DFT calculations). These studies would help to identify the most stable conformers in both solid-state and in solution and to determine the energy barriers for interconversion between them. In the absence of such investigations, the specific conformational landscape of this molecule remains unknown.

Isomerism and Stereochemical Considerations in 1H,3H-researchgate.netmdpi.comOxazolo[3,4-a]researchgate.netnih.govdiazepine

The potential for isomerism in 1H,3H- researchgate.netmdpi.comOxazolo[3,4-a] researchgate.netnih.govdiazepine would depend on the presence of stereocenters or other elements of chirality in its structure. An analysis of the core structure and any substituents would be necessary to determine if enantiomers, diastereomers, or other stereoisomers are possible. The stereochemistry of related fused heterocyclic systems is often complex, and its determination would require specialized analytical techniques, such as chiral chromatography or X-ray crystallography of a single enantiomer. Without any synthetic or structural reports on this compound, a discussion of its specific stereochemical features is not possible.

Hydrogen Bonding Networks and Intermolecular Interactions in Solid State and Solution

The potential for hydrogen bonding in 1H,3H- researchgate.netmdpi.comOxazolo[3,4-a] researchgate.netnih.govdiazepine would be dictated by the presence of hydrogen bond donors (such as N-H groups) and acceptors (such as the oxygen and nitrogen atoms in the heterocyclic rings). In the solid state, these interactions play a crucial role in determining the crystal packing. In solution, hydrogen bonding with solvent molecules can influence the compound's solubility and conformational equilibrium. The study of these interactions would typically be carried out using X-ray crystallography for the solid state and spectroscopic methods like FT-IR and NMR for the solution state. As no structural data is available, the nature of any intermolecular interactions for this specific compound cannot be described.

Computational and Theoretical Studies of 1h,3h Oxazolo 3,4 a Diazepine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, no dedicated studies on 1H,3H-Oxazolo[3,4-a]diazepine using these methods have been published.

Density Functional Theory (DFT) Studies on Reaction Pathways

There are no specific Density Functional Theory (DFT) studies in the public domain that have investigated the reaction pathways involving 1H,3H-Oxazolo[3,4-a]diazepine. Such studies would be invaluable for predicting its stability, reactivity, and potential synthetic routes.

Frontier Molecular Orbital (FMO) Analysis of Reactivity

An analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity in pericyclic reactions and its behavior as an electron donor or acceptor. At present, there is no published FMO analysis for 1H,3H-Oxazolo[3,4-a]diazepine.

Molecular Dynamics Simulations for Conformational Sampling

The conformational flexibility of the diazepine (B8756704) ring system is a key characteristic that influences its interactions with biological macromolecules. Molecular dynamics (MD) simulations are the ideal tool to explore the conformational landscape of 1H,3H-Oxazolo[3,4-a]diazepine. However, no such MD studies have been reported in the scientific literature.

In Silico Prediction of Potential Binding Interactions

In the absence of experimental data, in silico methods such as molecular docking and pharmacophore modeling can provide initial hypotheses about the potential biological targets of a molecule. These computational techniques are yet to be applied to 1H,3H-Oxazolo[3,4-a]diazepine, and therefore, no predictions regarding its binding interactions are available.

QSAR (Quantitative Structure-Activity Relationship) Modeling at a Theoretical Level

Quantitative Structure-Activity Relationship (QSAR) models are used to correlate the chemical structure of a series of compounds with their biological activity. The development of a QSAR model requires a dataset of structurally related compounds with measured activities. As there are no reported biological activity data for derivatives of 1H,3H-Oxazolo[3,4-a]diazepine, no theoretical QSAR modeling has been performed.

Spectroscopic Property Prediction using Computational Methods

Computational methods are frequently employed to predict spectroscopic properties like NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption maxima, which can aid in the structural elucidation of new compounds. However, there are no published computational predictions of the spectroscopic properties for 1H,3H-Oxazolo[3,4-a]diazepine.

Molecular Interactions and Target Engagement Mechanisms of 1h,3h Oxazolo 3,4 a Diazepine Analogs

Theoretical Frameworks for Ligand-Receptor Recognition at a Molecular Level

The recognition of a ligand by its biological receptor is a highly specific process governed by a symphony of non-covalent interactions. For analogs of 1H,3H- rsc.orgtandfonline.comOxazolo[3,4-a] rsc.orgbioinformation.netdiazepine (B8756704), the principles of ligand-receptor recognition can be conceptualized by examining related heterocyclic systems, most notably the benzodiazepines, which are known to interact with the γ-aminobutyric acid type A (GABAA) receptor. rsc.orgnih.gov The binding of ligands to such receptors is typically characterized by a combination of hydrogen bonding, hydrophobic interactions, van der Waals forces, and π-π stacking.

The oxazolo-diazepine scaffold possesses several key features that can participate in these interactions. The oxygen and nitrogen atoms in the oxazole (B20620) and diazepine rings can act as hydrogen bond acceptors, while the hydrogen atoms attached to nitrogen may serve as hydrogen bond donors. The aromatic or heteroaromatic rings within the scaffold and its substituents can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in a binding pocket. tandfonline.com

Molecular Modeling of Interactions with Proposed Binding Pockets (generic, non-clinical)

Molecular modeling serves as a powerful tool to visualize and predict the interactions between a ligand and its putative binding site. In the absence of specific experimental data for 1H,3H- rsc.orgtandfonline.comOxazolo[3,4-a] rsc.orgbioinformation.netdiazepine analogs, we can extrapolate from modeling studies of related compounds to propose potential binding modes in generic, non-clinical binding pockets.

Docking studies of various oxazole and diazepine-containing compounds have revealed common interaction patterns. For instance, in a hypothetical binding pocket rich in aromatic residues like tyrosine, phenylalanine, and tryptophan, the oxazolo-diazepine core could orient itself to maximize π-π stacking interactions. The nitrogen and oxygen atoms of the heterocyclic system would be available to form hydrogen bonds with polar residues such as serine, threonine, or the peptide backbone.

A hypothetical molecular docking scenario is presented in the table below, illustrating the potential interactions of a generic 1H,3H- rsc.orgtandfonline.comOxazolo[3,4-a] rsc.orgbioinformation.netdiazepine analog within a conceptual binding pocket.

Interaction Type Ligand Feature Potential Interacting Residue (Generic)
Hydrogen Bond AcceptorOxazole Oxygen/Nitrogen, Diazepine NitrogenSerine, Threonine, Asparagine, Glutamine
Hydrogen Bond DonorDiazepine N-HAspartate, Glutamate, Carbonyl backbone
Hydrophobic InteractionFused Ring System, Aromatic SubstituentsLeucine, Isoleucine, Valine, Alanine
π-π StackingAromatic Substituents, Oxazole RingPhenylalanine, Tyrosine, Tryptophan

These modeled interactions provide a rational basis for the design of new analogs with improved binding affinities. By strategically placing substituents that can exploit these interactions, it is possible to enhance the potency and selectivity of the compounds.

Mechanistic Insights into Potential Biological Activities (conceptual, not clinical)

The biological activity of a molecule is a direct consequence of its interactions with its molecular target. For 1H,3H- rsc.orgtandfonline.comOxazolo[3,4-a] rsc.orgbioinformation.netdiazepine analogs, potential biological activities can be inferred from the mechanisms of action of structurally similar compounds. The fusion of an oxazole ring to a diazepine core is a form of bioisosteric replacement, a strategy used in medicinal chemistry to modify the properties of a molecule while retaining its biological activity. nih.gov

Drawing a parallel with benzodiazepines, which are positive allosteric modulators of the GABAA receptor, it is conceivable that oxazolo-diazepine analogs could exhibit similar modulatory effects on ion channels or G-protein coupled receptors. tandfonline.combioinformation.net The binding of such a modulator to an allosteric site could induce a conformational change in the receptor, leading to an enhancement or inhibition of the endogenous ligand's effect.

For example, if an oxazolo-diazepine analog were to bind to an allosteric site on a ligand-gated ion channel, it could stabilize the open or closed state of the channel, thereby modulating the flow of ions and altering the cell's membrane potential. This could conceptually lead to a range of biological effects, depending on the specific channel and its physiological role.

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization (focused on molecular features, not clinical outcomes)

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For the 1H,3H- rsc.orgtandfonline.comOxazolo[3,4-a] rsc.orgbioinformation.netdiazepine scaffold, SAR can be explored by systematically modifying different parts of the molecule and observing the impact on its molecular interactions.

Key areas for modification on the oxazolo-diazepine scaffold include:

Substituents on the fused ring system: The introduction of various functional groups on the aromatic or non-aromatic portions of the scaffold can influence electronic properties, lipophilicity, and steric bulk, all of which can affect receptor binding.

Introduction of chiral centers: The creation of stereocenters can lead to enantiomers with different biological activities, providing insights into the three-dimensional requirements of the binding pocket.

The following table summarizes hypothetical SAR trends for 1H,3H- rsc.orgtandfonline.comOxazolo[3,4-a] rsc.orgbioinformation.netdiazepine analogs based on general principles observed in related heterocyclic systems.

Position of Substitution Type of Substituent Potential Impact on Molecular Interaction
Aromatic ring fused to diazepineElectron-withdrawing groups (e.g., -Cl, -NO2)May enhance π-stacking interactions.
Aromatic ring fused to diazepineElectron-donating groups (e.g., -OCH3, -CH3)Can alter electronic distribution and hydrogen bonding potential.
Diazepine ringSmall alkyl groupsMay improve hydrophobic interactions.
Oxazole ringAromatic or heteroaromatic groupsCould introduce additional π-stacking or hydrogen bonding opportunities.

These SAR insights, derived from analogous systems, provide a roadmap for the rational design and optimization of novel 1H,3H- rsc.orgtandfonline.comOxazolo[3,4-a] rsc.orgbioinformation.netdiazepine derivatives with desired molecular interaction profiles. researchgate.net

Design Strategies for Modulating Molecular Interactions

The rational design of new molecules with specific biological activities relies on a deep understanding of their molecular interactions. For the 1H,3H- rsc.orgtandfonline.comOxazolo[3,4-a] rsc.orgbioinformation.netdiazepine scaffold, several design strategies can be employed to modulate their engagement with biological targets.

Bioisosteric Replacement: As previously mentioned, the oxazole ring itself can be considered a bioisostere of other functional groups, such as an amide or an ester, offering improved metabolic stability. nih.gov Further bioisosteric replacements can be applied to other parts of the molecule. For example, a phenyl substituent could be replaced with a bioisosteric heterocycle like a pyridine or thiophene to alter polarity, solubility, and hydrogen bonding capabilities. acs.org

Scaffold Hopping: This strategy involves replacing the core scaffold with a structurally different one while maintaining the spatial arrangement of key interacting groups. While the focus here is on the oxazolo-diazepine scaffold, understanding the principles of scaffold hopping can inform how to position key functional groups on this core to mimic the interactions of known active compounds from other chemical series.

Conformational Restriction: By introducing structural elements that limit the conformational flexibility of the molecule, it is possible to lock it into a bioactive conformation. The fusion of the oxazole ring to the diazepine is one such example. Further rigidification can be achieved through the introduction of additional rings or bulky substituents.

Structure-Based Drug Design (SBDD): Should a three-dimensional structure of a target receptor become available, SBDD techniques can be employed to design ligands that fit optimally into the binding site. This involves using computational tools to predict the binding affinity and mode of new designs, allowing for a more targeted and efficient drug discovery process.

Advanced Analytical Methodologies for 1h,3h Oxazolo 3,4 a Diazepine Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 1H,3H- nih.govnih.govOxazolo[3,4-a] nih.govresearchgate.netdiazepine (B8756704), both ¹H and ¹³C NMR would provide critical information about the molecular framework.

¹H NMR Spectroscopy would reveal the number of different types of protons, their chemical environment, and their connectivity. Protons on the oxazolidine (B1195125) and diazepine rings are expected to appear in the aliphatic region of the spectrum, typically between δ 2.0 and 5.0 ppm. The chemical shifts would be influenced by the proximity of electronegative oxygen and nitrogen atoms. For instance, in related oxazepine derivatives, protons adjacent to the oxygen atom of a CH₂-O group have been observed as singlets around δ 3.13-3.43 ppm. medipol.edu.tr Protons on any aromatic substituents would appear in the downfield region, generally between δ 7.0 and 8.5 ppm. nih.gov Spin-spin coupling patterns would be invaluable in establishing the connectivity of protons within the seven-membered diazepine ring.

¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. The carbonyl carbon in the oxazolidine ring would likely appear significantly downfield, potentially in the range of δ 165-175 ppm, which is characteristic for amide and ester carbonyls. Carbons bonded to nitrogen and oxygen atoms would resonate in the range of δ 50-80 ppm. nih.gov

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign all proton and carbon signals and to establish the complete connectivity of the molecule. Dynamic NMR studies could also provide insights into conformational changes, such as the ring flipping of the seven-membered diazepine ring. researchgate.net

Table 1: Representative ¹H NMR Data for a Related Oxazolo[3,4-a]pyrazine Derivative

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H7.70–7.16m-
CH4.66dd8.0, 4.0
CH₂3.62–3.49m-
CH3.38–3.21m-
CH3.16–2.98m-
CH₂2.63–2.58m-
Data is for 7-Benzyl-1,1-bis(4-fluorophenyl)tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one. nih.gov

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) , often coupled with electrospray ionization (ESI), would be used to determine the accurate mass of the molecular ion ([M+H]⁺ or [M+Na]⁺). This allows for the unambiguous determination of the molecular formula of 1H,3H- nih.govnih.govOxazolo[3,4-a] nih.govresearchgate.netdiazepine.

Tandem Mass Spectrometry (MS/MS) is crucial for structural elucidation. By inducing fragmentation of the molecular ion, a characteristic fragmentation pattern is obtained. For related 1,5-benzodiazepine derivatives, fragmentation is observed to occur primarily in the seven-membered ring. researchgate.net Common fragmentation pathways for such heterocyclic systems involve cleavages of the N-1–C-2 and C-3–C-4 bonds. imist.ma The fragmentation patterns of the oxazolo-diazepine core would likely involve initial cleavages in the diazepine ring, followed by fragmentation of the oxazolidinone ring. researchgate.netsapub.org

Table 2: Expected Fragmentation Patterns for Oxazolo-Diazepine Structures

Ion Proposed Fragmentation Pathway
[M+H]⁺Protonated molecular ion
[M+H - CO]⁺Loss of carbon monoxide from the oxazolidinone ring
[M+H - C₂H₄O]⁺Cleavage of the oxazolidinone ring
Further fragmentsCleavage of the diazepine ring
Fragmentation pathways are inferred from studies on related benzodiazepine (B76468) and oxadiazole structures. researchgate.netsapub.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

FTIR Spectroscopy is particularly useful for identifying characteristic functional groups. For 1H,3H- nih.govnih.govOxazolo[3,4-a] nih.govresearchgate.netdiazepine, a strong absorption band corresponding to the C=O stretching vibration of the amide (lactam) in the oxazolidinone ring would be expected in the region of 1680-1760 cm⁻¹. scirp.org The C-N stretching vibrations would likely appear in the 1200-1350 cm⁻¹ region, while the C-O stretching vibrations of the oxazolidine ring would be observed between 1000 and 1300 cm⁻¹. derpharmachemica.com

Raman Spectroscopy is often more sensitive to non-polar bonds and can provide complementary information. Aromatic ring vibrations, if present as substituents, would give rise to characteristic bands. sapub.orgmdpi.com The key difference between the two techniques lies in the physical basis for the vibrations: FTIR relies on a change in the dipole moment, whereas Raman spectroscopy depends on a change in the polarizability of the bond. mdpi.com

Table 3: Predicted Characteristic IR Absorption Bands for 1H,3H- nih.govnih.govOxazolo[3,4-a] nih.govresearchgate.netdiazepine

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (lactam)Stretching1680 - 1760
C-NStretching1200 - 1350
C-OStretching1000 - 1300
C-H (aliphatic)Stretching2850 - 3000
Data is based on characteristic vibrational frequencies for similar heterocyclic compounds. scirp.orguobaghdad.edu.iq

UV-Vis Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing chromophores. The UV-Vis spectrum of 1H,3H- nih.govnih.govOxazolo[3,4-a] nih.govresearchgate.netdiazepine would be expected to show absorption bands corresponding to π → π* and n → π* transitions.

The exact position of the absorption maxima (λmax) would depend on the extent of conjugation in the molecule. For benzodiazepine derivatives, which share a similar diazepine ring system, UV absorption maxima are typically observed in the range of 230-330 nm. researchgate.netnih.gov The presence of the oxazolidinone ring and any additional substituents would influence the position and intensity of these absorption bands. The solvent used can also affect the spectrum, with polar solvents often causing shifts in the absorption maxima. nih.gov

Table 4: Representative UV-Vis Absorption Data for Benzodiazepine Derivatives

Compound Solvent λmax (nm)
DiazepamPhosphate Buffer (pH 7.4)230
AlprazolamNot specified255, 325
Data obtained from studies on benzodiazepine derivatives. nih.govannexpublishers.com

X-ray Diffraction and Electron Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. If suitable crystals of 1H,3H- nih.govnih.govOxazolo[3,4-a] nih.govresearchgate.netdiazepine can be grown, this technique would provide precise information on bond lengths, bond angles, and the conformation of the fused ring system. For example, in the crystal structure of a related benzo[b] nih.govresearchgate.netdiazepine, the seven-membered ring was found to adopt a boat conformation. nih.gov This technique would also reveal details about intermolecular interactions, such as hydrogen bonding, in the solid state.

Electron diffraction can be used as an alternative or complementary technique, particularly for very small crystals or thin films where X-ray diffraction may not be feasible.

Advanced Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from any impurities or byproducts.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of benzodiazepines and related compounds. nih.govresearchgate.net A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water or a buffer, would be suitable for the analysis of 1H,3H- nih.govnih.govOxazolo[3,4-a] nih.govresearchgate.netdiazepine. Detection would typically be performed using a UV detector set at the λmax of the compound. psu.edu

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is another powerful technique for the separation and identification of volatile and thermally stable compounds. For some benzodiazepine derivatives, derivatization may be necessary to improve their volatility and thermal stability. mdpi.com GC-MS provides both retention time data for separation and mass spectral data for identification. nih.gov

Thin-Layer Chromatography (TLC) is a simple and rapid method for monitoring the progress of a reaction and for preliminary purity assessment. derpharmachemica.comannexpublishers.com

Table 5: Common Chromatographic Conditions for the Analysis of Related Diazepine Derivatives

Technique Stationary Phase Mobile Phase / Carrier Gas Detection
HPLCC18Acetonitrile/WaterUV
GCCapillary Column (e.g., DB-5)HeliumMS
TLCSilica GelEthyl Acetate/HexaneUV light
These are general conditions and would require optimization for the specific compound. researchgate.netmdpi.comannexpublishers.com

Future Research Directions and Scope

Development of Novel Synthetic Strategies for the 1H,3H-Oxazolo[3,4-a]diazepine Scaffold

The foundation of any exploration into a novel compound class lies in the ability to synthesize it efficiently and with diversity. Future research should prioritize the development of robust and versatile synthetic routes to the 1H,3H-Oxazolo[3,4-a]diazepine scaffold. Key areas of investigation could include:

Multi-component Reactions: Designing one-pot reactions that bring together three or more simple starting materials to rapidly assemble the complex oxazolodiazepine core. This approach offers high atom economy and efficiency.

Catalytic Methods: Exploring transition-metal catalysis (e.g., copper, palladium) for key bond-forming steps, such as intramolecular C-N or C-O coupling, which could offer mild reaction conditions and high yields. nih.gov

Flow Chemistry: Adapting synthetic routes to continuous flow processes. This can enhance safety, scalability, and reproducibility, which are crucial for future applications.

Solid-Phase Synthesis: Developing solid-phase synthetic strategies to facilitate the creation of libraries of diverse 1H,3H-Oxazolo[3,4-a]diazepine derivatives for high-throughput screening.

A comparative table of potential synthetic approaches is presented below.

Synthetic StrategyPotential AdvantagesPotential Challenges
Multi-component ReactionsHigh efficiency, atom economy, rapid access to diversity.Optimization can be complex; requires compatible functional groups.
Transition-Metal CatalysisHigh yields, mild conditions, functional group tolerance.Catalyst cost and removal; ligand design.
Flow ChemistryScalability, reproducibility, enhanced safety.Initial setup costs; potential for clogging.
Solid-Phase SynthesisAmenable to library synthesis and automation.Cleavage from resin; potential for side reactions.

Exploration of Diverse Chemical Modifications for Enhanced Molecular Properties

Once synthetic routes are established, the next logical step is to explore the chemical space around the 1H,3H-Oxazolo[3,4-a]diazepine core. Systematic modification of the scaffold at various positions will be crucial for tuning its physicochemical and biological properties. Future work should focus on:

Substitution Patterns: Investigating the introduction of a wide range of substituents (e.g., halogens, alkyl, aryl, nitro, and amino groups) on both the oxazole (B20620) and diazepine (B8756704) rings to modulate properties like lipophilicity, electronic character, and steric profile.

Bioisosteric Replacements: Replacing key functional groups with bioisosteres to improve metabolic stability, bioavailability, and target-binding interactions.

Scaffold Hopping: Using the oxazolodiazepine core as a template for designing novel scaffolds with similar three-dimensional arrangements of key pharmacophoric features.

Advanced Computational Studies for Predictive Modeling of Reactivity and Interactions

In silico methods are indispensable in modern chemical research for accelerating discovery and providing deep mechanistic insights. Future computational studies on 1H,3H- nih.govnih.govOxazolo[3,4-a] nih.govuobaghdad.edu.iqdiazepine should include:

Quantum Chemical Calculations: Employing Density Functional Theory (DFT) and other methods to predict the scaffold's conformational preferences, electronic properties (e.g., HOMO-LUMO gap), and reactivity towards various reagents. This can guide synthetic efforts and help rationalize experimental outcomes.

Molecular Docking and Dynamics: If a biological target is identified, molecular docking simulations can predict the binding modes of various derivatives. Subsequent molecular dynamics simulations can assess the stability of these binding poses and provide insights into the key intermolecular interactions.

QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to correlate the structural features of a library of derivatives with their biological activity. This can aid in the rational design of more potent and selective compounds.

The table below summarizes key computational approaches.

Computational MethodResearch GoalPredicted Outcomes
Density Functional Theory (DFT)Understand electronic structure and reactivity.Molecular orbitals, electrostatic potential, reaction pathways.
Molecular DockingPredict binding to biological targets.Binding affinity, orientation in the active site.
Molecular Dynamics (MD)Assess conformational stability and interactions.Stability of ligand-protein complexes, interaction energies.
QSARCorrelate structure with activity.Predictive models for designing new compounds.

Integration of 1H,3H-Oxazolo[3,4-a]diazepine into Chemical Biology Tools

Chemical biology relies on small molecules to probe and manipulate biological systems. The unique three-dimensional structure of the 1H,3H-Oxazolo[3,4-a]diazepine scaffold makes it an attractive candidate for the development of novel chemical biology tools. Future research in this area could involve:

Affinity-Based Probes: Functionalizing the scaffold with reporter tags (e.g., biotin, clickable handles) to create affinity-based probes for identifying and isolating protein targets (target deconvolution).

Covalent Probes: Incorporating reactive functionalities (e.g., electrophiles) into the structure to enable covalent and irreversible binding to specific targets. This can be useful for mapping active sites and for therapeutic applications.

Fragment-Based Screening: Using the core scaffold or its smaller fragments in fragment-based drug discovery campaigns to identify initial hits against a variety of biological targets.

Design of Next-Generation Molecular Probes Based on the Oxazolodiazepine Core

Building on its potential as a chemical biology tool, the 1H,3H-Oxazolo[3,4-a]diazepine core could be developed into sophisticated molecular probes for various applications, including bioimaging. Key future directions include:

Fluorescent Probes: Conjugating the oxazolodiazepine scaffold with fluorophores to create probes that can visualize biological processes or the localization of specific targets within cells in real-time.

Photoaffinity Labels: Introducing photoreactive groups that, upon irradiation with light, form a covalent bond with a nearby biological target. This is a powerful technique for mapping ligand-binding sites.

PET Ligands: For potential applications in neuroscience or oncology, radiolabeling derivatives of the scaffold with positron-emitting isotopes (e.g., ¹¹C, ¹⁸F) could lead to the development of novel Positron Emission Tomography (PET) tracers for in vivo imaging.

The successful pursuit of these research directions will hinge on a collaborative, interdisciplinary approach, combining expertise in synthetic chemistry, computational modeling, and chemical biology. While the journey for 1H,3H- nih.govnih.govOxazolo[3,4-a] nih.govuobaghdad.edu.iqdiazepine is just beginning, the outlined future scope provides a clear roadmap for exploring its scientific potential.

Q & A

Basic Research Questions

Q. What are efficient synthetic routes for 1H,3H-[1,3]Oxazolo[3,4-a][1,4]diazepine derivatives, and how can their purity be validated?

  • Methodological Answer : A stereoselective one-pot synthesis using chiral ligands (e.g., triphenylmethoxymethyl) has been reported, yielding derivatives with high enantiomeric excess (96.2–99.46% ee). Purity is confirmed via HPLC and NMR, with melting points and HRMS used for structural validation . For example, compound 11b (C30H25NNaO4) showed a calculated mass of 486.1676 (experimental: 486.1663), confirming synthesis accuracy .

Q. Which spectroscopic techniques are critical for characterizing the oxazolo-diazepine core?

  • Methodological Answer : ¹H/¹³C NMR and HRMS are essential. In spiro-oxazoloindole derivatives, NMR chemical shifts (e.g., 319–321 °C melting point for (S)-1’H-spiro[indoline-3,3’-oxazolo[3,4-a]indole]-1’,2-dione) confirm stereochemistry and substituent effects. HRMS provides exact mass validation (e.g., [α]²⁰D +11.712 for chiral derivatives) .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of oxazolo-diazepine derivatives?

  • Methodological Answer : Chiral ligands and reaction optimization (e.g., solvent polarity, temperature) are key. Evidence shows that using triphenylmethoxymethyl ligands in a one-pot reaction achieves >99% ee. Stereochemical assignments are validated via coupling constants in NMR (e.g., 3JHH = 8–12 Hz for diastereomers) and X-ray crystallography for absolute configuration .

Q. What structural modifications enhance the pharmacological activity of 1H,3H-oxazolo-diazepines?

  • Methodological Answer : Substitutions at positions 2 and 7 of the diazepine ring (e.g., halogenation, aryl groups) improve binding to targets like GABA receptors. For example, fluorination at position 11b in Flutazolam (10-chloro-11b-(2-fluorophenyl)-...) enhances CNS activity, as shown in benzodiazepine analogs . Structure-activity relationship (SAR) studies using in vitro assays (e.g., IC50 for kinase inhibition) guide optimization .

Q. How do computational models predict the binding affinity of oxazolo-diazepines to biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess interactions with targets like LRRK2 kinase. Key pharmacophores include the oxazole ring’s electron-rich region and diazepine nitrogen lone pairs. Studies on benzo[b][1,4]diazepines highlight the importance of π-π stacking with aromatic residues (e.g., Tyr-944 in kinase domains) .

Data Contradiction Analysis

Q. Why do reported yields vary for oxazolo-diazepine derivatives in one-pot syntheses?

  • Analysis : Discrepancies arise from reaction conditions (e.g., solvent purity, catalyst loading). For instance, reports 79–95% yields for spiro-oxazoloindoles using DMSO as a solvent, while other methods (e.g., ) using aqueous DMSO show lower yields due to hydrolysis side reactions. Rigorous drying of solvents and inert atmospheres mitigate this .

Experimental Design Considerations

Q. What strategies optimize the scalability of oxazolo-diazepine synthesis for preclinical studies?

  • Methodological Answer : Flow chemistry and microwave-assisted synthesis reduce reaction times (e.g., from 24h to 2h). Catalyst recycling (e.g., immobilized chiral ligands) improves cost-efficiency. Quality control via inline HPLC monitoring ensures batch consistency .

Tables of Key Data

Property Example Compound Value Reference
Enantiomeric Excess (ee)(S)-11b99.46%
Melting Point(S)-Spiro-oxazoloindole319–321 °C
HRMS (Calculated/Experimental)C30H25NNaO4486.1676 / 486.1663
Bioactivity (IC50)LRRK2 Inhibition12 nM (patent example)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.